Product packaging for 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine(Cat. No.:CAS No. 768-19-4)

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B1614274
CAS No.: 768-19-4
M. Wt: 133.15 g/mol
InChI Key: SWAOUIZDHXCDEB-UHFFFAOYSA-N
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Description

Significance of Fused Nitrogen Heterocycles in Chemical Research

Fused nitrogen heterocycles, which consist of two or more rings where at least one is a nitrogen-containing heterocycle and shares at least one bond with another ring, are of paramount significance in chemical research. These structures are integral to a vast array of natural products, pharmaceuticals, and advanced materials. nih.govorganic-chemistry.org A significant percentage of FDA-approved small-molecule drugs feature nitrogen heterocycles, underscoring their importance in medicinal chemistry. nih.gov The fusion of a nitrogen-containing ring with other carbocyclic or heterocyclic systems creates a rigid molecular scaffold with a distinct three-dimensional geometry. This structural rigidity and the specific spatial arrangement of nitrogen atoms can facilitate precise interactions with biological targets, such as enzymes and receptors. rsc.orgorganic-chemistry.org Consequently, fused nitrogen heterocycles are prominent scaffolds in the development of new therapeutic agents, particularly in the realm of anticancer drug discovery. rsc.org Their adjustable nature, stemming from compact molecular structures with considerable functional diversity, makes them highly adaptable for structure-activity relationship (SAR) studies. nih.gov

Research Interest in 2-Methyl-mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyridine as a Core Structure

The mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyridine scaffold, and specifically its 2-methyl derivative, serves as a valuable core structure in medicinal chemistry and materials science. The introduction of a methyl group at the 2-position can influence the compound's electronic properties, solubility, and metabolic stability, making it an attractive starting point for drug discovery programs. Research has demonstrated that derivatives of the mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyridine system are potent inhibitors of various enzymes and receptors. nih.gov

For example, this scaffold is a key component in the development of inverse agonists for the retinoic acid receptor-related orphan nuclear receptor γt (RORγt), a significant target for autoimmune diseases like psoriasis. nih.gov Furthermore, derivatives have been investigated as inhibitors of Janus kinases (JAK1 and JAK2) and prolyl hydroxylase domain (PHD) enzymes, which are implicated in inflammatory conditions and other disorders.

A notable synthetic approach to a substituted version of this core structure involves a microwave-mediated, catalyst-free reaction. For instance, the synthesis of 7-(4-methoxyphenyl)-2-methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyridine has been reported, and its spectroscopic data provides insight into the characteristics of the 2-methylated ring system. mdpi.com

Spectroscopic Data for 7-(4-methoxyphenyl)-2-methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyridine

TechniqueSolventObserved Signals (δ ppm)
1H NMR (400 MHz)CDCl38.55 (d, J = 6.8 Hz, 1H), 8.18 (d, J = 7.6 Hz, 2H), 7.84 (s, 1H), 7.60 (d, J = 8.4 Hz, 2H), 7.19 (dd, J = 5.6, 1.6 Hz, 1H), 7.01 (d, J = 8.4 Hz, 2H), 3.86 (s, 3H), 2.41 (s, 3H)
13C NMR (100 MHz)CDCl3164.7, 160.5, 152.1, 142.6, 140.4, 130.3, 129.6, 128.3, 128.0, 127.9, 127.3, 114.8, 113.3, 111.9, 55.5, 21.6

Data from a study on a substituted derivative. mdpi.com

The stability of the central mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyridine core during metabolic studies further supports its suitability as a foundational scaffold for developing new chemical entities with therapeutic potential. nih.gov

Conventional Synthetic Routes

Conventional syntheses are the bedrock of heterocyclic chemistry, providing reliable and well-documented pathways to the target molecules. These often involve cyclocondensation reactions, where acyclic precursors are transformed into the desired fused ring system, and oxidative cyclizations that form the crucial N-N bond of the triazole ring.

Cyclocondensation reactions are a cornerstone for the synthesis of fused heterocyclic systems like nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines. These reactions build the heterocyclic core by forming two new bonds in a single synthetic operation, typically with the elimination of a small molecule such as water.

A prevalent and versatile method for constructing fused triazole systems involves the reaction of 3-amino-1,2,4-triazole or its derivatives with 1,3-dielectrophilic species. nih.gov The reaction of aminotriazoles with β-dicarbonyl compounds, such as β-ketoesters or malondialdehydes, or their synthetic equivalents like α,β-unsaturated carbonyl compounds, is a common strategy to assemble the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidine ring system, a close analogue of the target pyridine-fused structure. nih.govnih.gov

For instance, a three-component Biginelli-like heterocyclization reaction has been effectively used for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. This reaction involves the condensation of an aldehyde, a β-dicarbonyl compound, and a 3-alkylthio-5-amino-1,2,4-triazole. nih.gov The process is typically carried out at elevated temperatures in a solvent like DMF. nih.gov This multicomponent approach allows for the rapid generation of a library of derivatives by varying the components. nih.govnih.gov The general mechanism involves the initial formation of a Schiff base between the aminotriazole and the aldehyde, which is then attacked by the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to yield the final product.

Table 1: Examples of Cyclocondensation Reactions with Aminotriazoles
Aminotriazole Derivative1,3-DielectrophileCatalyst/ConditionsProduct Type
3-Amino-1,2,4-triazoleAromatic Aldehydes & AcetoneTsOHTetrahydro nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidin-7-ols researchgate.net
3-Alkylthio-5-amino-1,2,4-triazoleAldehydes & β-DicarbonylsDMF, 130-160 °C1,2,4-Triazolo[1,5-a]pyrimidines nih.gov
3-AminotriazoleAldehydes & Ketene N,S-AcetalTrichloroacetic acid, MeCN or H₂O, RTDihydro nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyrimidines nih.gov
5-AminopyrazolesPyruvic Acids & Aromatic AldehydesVariesPyrazolo[3,4-b]pyridines researchgate.net

A direct and efficient route to nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines unsubstituted at the 2-position involves the cyclization of N-(pyrid-2-yl)formamidoximes. organic-chemistry.orgresearchgate.net This method starts from readily available 2-aminopyridines. The formamidoxime (B1203019) intermediate is prepared and then cyclized under mild conditions using a dehydrating agent like trifluoroacetic anhydride (B1165640). organic-chemistry.orgresearchgate.net This approach is advantageous for its mild conditions and good yields for a variety of substituted pyridines. organic-chemistry.org

Annulation reactions provide another pathway to the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine skeleton. A notable example is the reaction between 1,2,3,4-tetrazole and nitriles. This transformation can be catalyzed by transition metal complexes, such as a Mn–Porphyrin system, to yield the desired fused heterocyclic product. nih.gov This type of [3+2] cycloaddition strategy, where the tetrazole acts as a three-atom component (after extruding N₂) and the nitrile provides the remaining two atoms, is a powerful tool in heterocyclic synthesis. nih.govnih.gov

Hydrazine derivatives are fundamental building blocks for the construction of the triazole ring. Several methods utilize hydrazines to synthesize the nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core.

A catalyst-free, microwave-assisted tandem reaction between enaminonitriles and benzohydrazides in toluene (B28343) yields 1,2,4-triazolo[1,5-a]pyridines. nih.govmdpi.com The proposed mechanism involves an initial transamidation, followed by an intramolecular nucleophilic attack of the nitrogen on the nitrile group and subsequent condensation. nih.gov

Another common strategy involves the reaction of 2-hydrazinopyridine (B147025) with various electrophiles. A one-pot synthesis has been developed where 2-hydrazinopyridine reacts with aromatic aldehydes at room temperature to afford nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines, which are isomers of the [1,5-a] series and can sometimes be rearranged. rsc.org Similarly, the condensation of 2-pyridylhydrazones, formed from 2-hydrazinopyridine and an aldehyde, can be induced via oxidative cyclization. mdpi.com

Furthermore, palladium-catalyzed coupling of hydrazides with 2-chloropyridine, followed by microwave-assisted dehydration, provides an efficient route to the nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridine system. organic-chemistry.org The initial coupling occurs selectively at the terminal nitrogen of the hydrazide. organic-chemistry.org

Oxidative cyclization is a powerful strategy for forming the N-N bond of the triazole ring, typically as the final step in the ring-forming sequence. These reactions often start with precursors that already contain all the necessary atoms for the final ring system, and an oxidant is used to facilitate the intramolecular cyclization.

A widely used method is the intramolecular annulation of N-(pyridin-2-yl)amidines. organic-chemistry.org This transformation can be achieved using various oxidizing agents. For example, (diacetoxyiodo)benzene (B116549) (PIFA) provides a metal-free pathway to the desired 1,2,4-triazolo[1,5-a]pyridines in short reaction times and high yields. organic-chemistry.org Other effective oxidant systems include iodine/potassium iodide (I₂/KI) and chloramine-T, which offer environmentally benign and efficient alternatives. organic-chemistry.org

Another important precursor is 1-(pyridin-2-yl)guanidine. Its oxidative cyclization using reagents like N-chlorosuccinimide (NCS) in the presence of a base like aqueous potassium carbonate can successfully produce nih.govnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridin-2-amines. bohrium.com Similarly, the oxidative cyclization of 2-pyridylhydrazones with NCS has been shown to be an efficient method for synthesizing nih.govnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines under very mild conditions. mdpi.com

Table 2: Examples of Oxidative Cyclization Approaches
PrecursorOxidant/CatalystProduct Type
N-(Pyridin-2-yl)benzimidamidesPIFA1,2,4-Triazolo[1,5-a]pyridines organic-chemistry.org
N-Aryl AmidinesI₂/KI1,5-Fused 1,2,4-Triazoles organic-chemistry.org
N-Aryl AmidinesChloramine-T1,5-Fused 1,2,4-Triazoles organic-chemistry.org
1-(Pyridin-2-yl)guanidine DerivativesN-Chlorosuccinimide (NCS), K₂CO₃ nih.govnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridin-2-amines bohrium.com
2-PyridylhydrazonesN-Chlorosuccinimide (NCS) nih.govnih.govorganic-chemistry.orgTriazolo[4,3-a]pyridines mdpi.com
Amidrazones and AldehydesCeric Ammonium Nitrate (CAN)N-Fused 1,2,4-Triazoles organic-chemistry.org
Aryl Hydrazines and AldehydesIodine (I₂)1,2,4-Triazolo[4,3-a]pyridines researchgate.net

An in-depth analysis of the synthetic routes for 2-Methyl- rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine and its related derivatives reveals a variety of sophisticated chemical strategies. These methodologies are broadly categorized into direct cyclization methods and tandem or cascade reactions, each offering unique advantages in terms of efficiency, substrate scope, and reaction conditions.

2 Oxidative Cyclization of N-(2-Pyridyl)amidines and Related Precursors

A primary strategy for synthesizing the rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold involves the intramolecular oxidative cyclization of N-(2-pyridyl)amidine precursors. This transformation hinges on the formation of a crucial N-N bond to close the triazole ring. Various methodologies, employing different catalytic systems or reagents, have been developed to achieve this.

1 Dehydrogenative Coupling of N-(2-Pyridyl)amidines

An innovative approach for the synthesis of 1,2,4-triazolo[1,5-a]pyridines involves an intramolecular dehydrogenative N-N bond formation from readily available N-(2-pyridyl)amidines. researchgate.net This method operates under mild and scalable electrolytic conditions, offering a metal- and external oxidant-free pathway. The reactions are typically conducted in a simple undivided cell using constant current, with a substance like tetrabutylammonium (B224687) bromide (nBu4NBr) serving as both a redox mediator and the electrolyte. researchgate.net This electrochemical strategy is notable for its efficiency and has been successfully applied to the synthesis of key intermediates for anti-diabetic compounds. researchgate.net

2 Metal-Catalyzed Oxidative Cyclization (e.g., Copper-Catalyzed Methods)

Copper-catalyzed reactions are a cornerstone for the synthesis of rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines, proceeding through sequential N-C and N-N bond-forming oxidative coupling. organic-chemistry.org These methods are valued for their use of inexpensive and readily available starting materials and catalysts. organic-chemistry.org A notable example involves the reaction of 2-aminopyridine (B139424) with nitriles in the presence of a copper catalyst like Copper(I) bromide (CuBr) under an air atmosphere. nih.govorganic-chemistry.org

Heterogeneous copper(I) catalysts, such as a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex, have also been developed. researchgate.netepa.gov These catalysts facilitate the cascade addition-oxidative cyclization of nitriles with 2-aminopyridines, demonstrating high efficiency and the significant advantage of being recoverable and reusable for multiple cycles with consistent activity. researchgate.net The scope of this copper-catalyzed methodology is broad, tolerating various substituents on the pyridine (B92270) ring and extending to other heterocyclic systems like pyrazines, pyrimidines, and pyridazines. nih.gov

Table 1: Examples of Copper-Catalyzed Synthesis of rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine Derivatives

Starting MaterialsCatalyst SystemOxidantKey FeaturesReference
2-Aminopyridine, NitrilesCuBrAirInexpensive materials, wide functional group tolerance. nih.govorganic-chemistry.org
Nitriles, 2-AminopyridinesPhen-MCM-41-CuBrAirHeterogeneous, recyclable catalyst with high activity. researchgate.netepa.gov
GuanidylpyridinesCopper CatalystNot specifiedHigh yields, wide scope including other N-heterocycles. nih.gov
Ketoxime acetates, PyridinesCuIAir (Aerobic)Mild conditions, high yields, effective for substituted pyridines. organic-chemistry.org

3 Metal-Free Oxidative N-N Bond Formation

To circumvent the use of metal catalysts, several metal-free oxidative N-N bond formation strategies have been established. These methods rely on hypervalent iodine reagents or other common oxidants.

PIFA-Mediated: The use of Phenyliodine bis(trifluoroacetate) (PIFA) provides a rapid and highly efficient metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides. organic-chemistry.orgthieme-connect.comnih.gov This method is characterized by its short reaction times, often completing within 10 minutes at room temperature, and excellent yields (typically 74-96%). thieme-connect.comnih.gov The starting amidines are easily prepared from abundant aminopyridines and nitriles. thieme-connect.com The reaction proceeds via an intramolecular annulation through a direct oxidative N-N bond formation. organic-chemistry.orgnih.gov

I₂/KI-Mediated: An environmentally benign approach utilizes an Iodine/Potassium Iodide (I₂/KI) system to mediate the oxidative N-N bond formation. organic-chemistry.orgorganic-chemistry.org This transition-metal-free method efficiently converts readily available N-aryl amidines into various 1,5-fused 1,2,4-triazoles, including rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines. organic-chemistry.orgorganic-chemistry.org The optimal conditions often involve Dimethyl sulfoxide (B87167) (DMSO) as the solvent at elevated temperatures. organic-chemistry.org This protocol is scalable, insensitive to air and moisture, and compatible with a wide array of substrates. organic-chemistry.org

Chloramine-T Promoted: Chloramine-T serves as an efficient promoter for the direct, metal-free oxidative N-N bond formation in the synthesis of 1,5-fused 1,2,4-triazoles from N-arylamidines. organic-chemistry.org This method is noted for its mild reaction conditions and short reaction times, providing the desired products in high yields. organic-chemistry.org

Table 2: Comparison of Metal-Free Oxidative N-N Bond Formation Methods

ReagentPrecursorKey AdvantagesReference
PIFAN-(pyridin-2-yl)benzimidamidesVery short reaction times, excellent yields, mild conditions. organic-chemistry.orgthieme-connect.comnih.gov
I₂/KIN-aryl amidinesEnvironmentally benign, scalable, air/moisture insensitive. organic-chemistry.orgorganic-chemistry.org
Chloramine-TN-arylamidinesMild conditions, high yields, short reaction times. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3 B1614274 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 768-19-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-8-7-4-2-3-5-10(7)9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAOUIZDHXCDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=CC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342670
Record name 2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-19-4
Record name 2-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1 2 3 Triazolo 1,5 a Pyridine and Its Derivatives

3 Tandem and Cascade Reaction Sequences

Tandem and cascade reactions offer an elegant and atom-economical approach to constructing the rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system by combining multiple bond-forming events in a single pot without isolating intermediates.

1 Transamidation, Nucleophilic Addition, and Cyclocondensation

A catalyst-free, microwave-mediated tandem reaction has been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. nih.gov The proposed reaction pathway begins with the transamidation of the enaminonitrile with the benzohydrazide (B10538). nih.gov This is followed by an intramolecular nucleophilic attack of a nitrogen lone pair onto the nitrile group. The sequence concludes with a cyclocondensation step, which involves the elimination of water to form the final aromatic triazolopyridine product. nih.gov This methodology is noted for its broad substrate scope and good functional group tolerance. nih.gov

2 Palladium-Catalyzed C-N Coupling Coupled with Boulton-Katritzky Rearrangement

An efficient synthesis of functionalized rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridines is achieved through a palladium-catalyzed tandem sequence. rsc.orgmdpi.com This process involves the C-N coupling of 2-pyridyl trifluoromethanesulfonate (B1224126) or 2-fluoropyridines with 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines, followed by a Boulton-Katritzky rearrangement. rsc.orgmdpi.com The Boulton-Katritzky rearrangement is a thermally or photochemically induced isomerization of heterocyclic compounds, which in this case, facilitates the formation of the stable triazolopyridine ring system. This protocol benefits from readily available starting materials. rsc.org

3 C-H Amidation and Cyclization

A copper-catalyzed C-H amidation and cyclization sequence provides another route to the rsc.orgnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine core. mdpi.com In a reported example, the reaction between N-iminoisoquinolinium ylides and dioxazolone, which serves as an acyl nitrile source, is catalyzed by copper acetate (B1210297). mdpi.com This process involves the amidation of a C-H bond followed by an intramolecular cyclization to furnish the fused heterocyclic product. mdpi.com

Base-Promoted SNAr/Boulton-Katritzky Rearrangement

A notable and efficient method for the synthesis of functionalized researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines involves a base-promoted tandem sequence of nucleophilic aromatic substitution (SNAr) followed by a Boulton-Katritzky rearrangement. researchgate.net This approach offers a straightforward and metal-free pathway to this important heterocyclic scaffold.

The reaction typically proceeds by treating a 2-halopyridine, often 2-fluoropyridine, with a 3-amino-1,2,4-oxadiazole or a 3-aminoisoxazole (B106053) in the presence of a suitable base and solvent. researchgate.net The process is initiated by the SNAr reaction, where the amino group of the oxadiazole or isoxazole (B147169) displaces the halide on the pyridine (B92270) ring. This is followed by the Boulton-Katritzky rearrangement, a thermal or base-catalyzed isomerization of the resulting intermediate, which leads to the formation of the fused researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine ring system.

A study by Li et al. systematically investigated the optimization of reaction conditions, identifying lithium tert-butoxide (tBuOLi) in dimethyl sulfoxide (B87167) (DMSO) at 150°C as the optimal combination for the reaction between 2-fluoropyridines and 1,2,4-oxadiazol-3-amines, achieving yields up to 75%. researchgate.net For the reaction with 3-aminoisoxazoles, the rearrangement was found to proceed efficiently at a lower temperature of 100°C. researchgate.net This method demonstrates good functional group tolerance and has been applied to the synthesis of a Leishmania CRK2 inhibitor, highlighting its practical utility. researchgate.net Control experiments have confirmed the tandem nature of the SNAr/Boulton-Katritzky rearrangement pathway. researchgate.net

Table 1: Base-Promoted SNAr/Boulton-Katritzky Rearrangement Conditions

Starting Materials Base Solvent Temperature (°C) Yield (%) Reference
2-Fluoropyridines and 1,2,4-Oxadiazol-3-amines tBuOLi DMSO 150 75 researchgate.net
2-Fluoropyridines and 3-Aminoisoxazoles tBuOLi DMSO 100 Satisfactory researchgate.net

Advanced and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for the synthesis of researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines. These advanced strategies aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. For the synthesis of researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines, microwave-assisted protocols have been successfully developed. These methods are prized for their efficiency and ability to rapidly assemble the triazolopyridine core. mdpi.comorganic-chemistry.org

One such approach involves the cyclization of 1-amino-2-imino-pyridine derivatives with carboxylic acids or diesters under microwave irradiation. organic-chemistry.org This metal-free protocol allows for the facile assembly of a diverse range of mono- and bis- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org Another microwave-mediated, catalyst-free method utilizes the reaction of enaminonitriles with benzohydrazides in toluene (B28343) at 140°C. mdpi.com This tandem reaction proceeds via transamidation, nucleophilic addition to the nitrile, and subsequent condensation, affording the desired products in good to excellent yields with a broad substrate scope. mdpi.com

Table 2: Microwave-Assisted Synthesis of researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines

Reactants Conditions Noteworthy Features Reference
1-Amino-2-imino-pyridines and Carboxylic acids/Diesters Microwave irradiation Metal-free organic-chemistry.org
Enaminonitriles and Benzohydrazides Toluene, 140 °C, Microwave Catalyst-free, Additive-free mdpi.com

Catalyst-Free and Additive-Free Protocols

The development of catalyst-free and additive-free synthetic methods is highly desirable as it simplifies reaction procedures and purification processes. Several such protocols have been reported for the synthesis of researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines.

As mentioned, a notable example is the microwave-assisted reaction between enaminonitriles and benzohydrazides, which proceeds efficiently without the need for any catalyst or additive. mdpi.com Another approach involves the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones into 1,2,4-triazole (B32235) derivatives under solvent-free conditions, providing the final products in good to high yields. This reaction represents a three-atom side-chain rearrangement involving an NNC sequence.

These methods highlight a trend towards more environmentally benign synthetic pathways by eliminating the need for potentially toxic and costly catalysts and additives.

Mechanochemical Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more energy-efficient alternative to traditional solution-phase synthesis. A mechanochemical method for the synthesis of researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines has been developed, involving a copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions. researchgate.net

This protocol demonstrates good functional group compatibility, is scalable, and avoids the use of bulk solvents, leading to shorter reaction times and simplified workup procedures. researchgate.net The reaction is typically carried out in a ball mill, where the mechanical energy facilitates the interaction between the reactants and the catalyst.

Continuous-Flow Systems for Scalable Production

Continuous-flow chemistry has gained significant traction for the scalable and safe production of chemical compounds. This technology offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates.

A two-step continuous-flow strategy has been reported for the synthesis of a related scaffold, 1,4,6,7-tetrahydro-5H- researchgate.netmdpi.comnih.govtriazolo[4,5-c]pyridines, which are key intermediates for clinical candidates. This approach involves a temperature-controlled regioselective [3+2] cycloaddition followed by an oxidation step. The use of continuous-flow ensures the safe handling of azides and offers a scalable and affordable synthetic route. While not directly for 2-methyl- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine, the principles are applicable for the development of scalable syntheses of this class of compounds. Research has also been conducted on the flow synthesis of functionalized researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines, demonstrating significant improvements in yield and reduction in reaction time compared to batch processing. researchgate.net

Synthetic Routes to Functionalized and Substituted 2-Methyl-researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine Derivatives

The functionalization of the researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine core is crucial for tuning its physicochemical and biological properties. A variety of synthetic routes have been developed to introduce substituents at various positions of the heterocyclic system.

One common strategy involves the use of appropriately substituted starting materials. For instance, using substituted 2-aminopyridines or functionalized nitriles in the cyclization reaction leads to the corresponding substituted researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridines. organic-chemistry.org

Another approach is the direct functionalization of the pre-formed triazolopyridine ring. For example, researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine derivatives have been synthesized and subsequently modified to create potent RORγt inverse agonists. nih.gov This often involves structure-activity relationship (SAR) studies where different functional groups are introduced to optimize biological activity. In one study, the optimization of a lead compound involved modifications to a cyclopentyl ring and a central piperazine (B1678402) core, leading to a novel analogue with improved pharmacokinetic properties. nih.gov

The synthesis of derivatives such as 2-methyl- researchgate.netmdpi.comresearchgate.nettriazolo[1,5-a]pyridine-6-carboxylic acid provides a handle for further functionalization, for example, through amide bond formation. cymitquimica.com The versatility of the synthetic methodologies allows for the preparation of a wide array of derivatives with diverse substitution patterns, which is essential for the exploration of their potential applications.

Regioselective Functionalization and Late-Stage Derivatization

The ability to selectively introduce functional groups at specific positions on the nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine core is crucial for developing new derivatives with tailored properties. Regioselective synthesis ensures that reactions yield the desired isomer, which is fundamental in fields like medicinal chemistry where a compound's specific structure dictates its biological activity.

One prominent strategy involves the reaction of 2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles with various Michael acceptors. This method has been shown to produce novel nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives with total regioselectivity. csic.es The outcome of the reaction and the specific isomer formed are dependent on the substituents present on the Michael acceptor. csic.es Density Functional Theory (DFT) calculations have been employed to support the proposed reaction mechanisms and explain the observed regioselectivity. csic.es

Late-stage functionalization, the introduction of new functional groups into a complex molecule at a late step in the synthesis, is a powerful tool for rapidly creating a library of analogs from a common intermediate. A microwave-mediated, catalyst-free synthesis of nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides has been shown to be amenable to late-stage functionalization, demonstrating its synthetic utility for generating diverse structures. nih.govmdpi.com This approach is particularly valuable for structure-activity relationship (SAR) studies, where minor structural modifications can lead to significant changes in biological efficacy. For instance, in the development of RORγt inverse agonists, derivatives of nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine were designed and synthesized to explore how different substituents on the heterocyclic core affect inhibitory activity. nih.govresearchgate.net

The table below summarizes examples of regioselective and late-stage functionalization strategies.

Starting MaterialsReagents/ConditionsProduct TypeKey Feature
2-(5-aryl-4H-1,2,4-triazol-3-yl)acetonitriles, Michael acceptorsBase-catalyzedSubstituted nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridinesHigh regioselectivity determined by Michael acceptor structure. csic.es
Enaminonitriles, BenzohydrazidesMicrowave irradiation, catalyst-freeDiverse nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridinesSuitable for late-stage functionalization to create analog libraries. nih.govmdpi.com
N-( nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridin-6-yl)amide coreVarious chemical modificationsPotent RORγt inverse agonistsSAR-driven optimization of a lead compound. nih.govresearchgate.net

Introduction of Specific Substituents (e.g., Nitro Groups, Deuterium)

The introduction of specific chemical moieties, such as nitro groups or deuterium (B1214612) atoms, onto the 2-Methyl- nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine framework can dramatically alter its chemical and biological properties.

Nitro Groups: Nitro groups are powerful electron-withdrawing groups that can significantly influence a molecule's reactivity and potential as an energetic material. The synthesis of new 2-substituted 6,8-dinitro nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines has been successfully achieved. researchgate.net One method involves the reaction of commercially available 2-chloro-3,5-dinitropyridine (B146277) with 5-(hetaryl)tetrazoles. researchgate.net Another approach is the direct nitration of a pre-existing substituted triazolopyridine. For example, 2-(4-methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridine can be further nitrated under mild conditions to introduce two additional nitro groups onto the phenyl substituent. researchgate.net These methods provide access to a range of dinitro derivatives bearing explosophoric groups, which are of interest in materials science. researchgate.net

Deuterium: The replacement of hydrogen with its heavy isotope, deuterium, is a common strategy in medicinal chemistry to alter a drug molecule's metabolic profile. This is often referred to as the "deuterated magic methyl" effect when a methyl group (CH₃) is replaced by a trideuteromethyl group (CD₃). nih.gov The C-D bond is stronger than the C-H bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes, which can lead to improved pharmacokinetic properties.

While specific examples of deuterating 2-Methyl- nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine are not detailed in the provided sources, general methods for the site-selective incorporation of a trideuteromethyl group are well-established and applicable. nih.gov Deuterated methanol (B129727) (CD₃OD) is an inexpensive and common reagent for this purpose. nih.gov Photochemical alkylation of heterocycles like pyridines and quinolines using UVA light in the presence of an acid (like DCl) and [D₄]methanol as the solvent can effectively introduce a CD₃ group. nih.gov Such methods could foreseeably be adapted to synthesize 2-(Trideuteromethyl)- nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridine.

The table below outlines strategies for introducing these specific substituents.

SubstituentMethodStarting Material ExampleReagent ExamplePurpose
Nitro (NO₂)Cyclization/Condensation2-chloro-3,5-dinitropyridine5-(hetaryl)tetrazolesSynthesis of energetic materials. researchgate.net
Nitro (NO₂)Electrophilic Nitration2-(4-methoxyphenyl)-6,8-dinitrotriazolo[1,5-a]pyridineNitrating agentModification of existing ring systems. researchgate.net
Deuterium (CD₃)Photochemical AlkylationPyridine derivative[D₄]Methanol, DCl, UVA lightImprove metabolic stability (pharmacokinetics). nih.gov

Comparative Analysis of Synthetic Efficiencies and Environmental Footprints

The efficiency and environmental impact of a synthetic route are critical considerations in modern chemistry. For the synthesis of nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines, various methods have been developed, each with distinct advantages and disadvantages regarding yield, reaction conditions, and green chemistry principles.

Historically, syntheses often relied on transition metal catalysts or stoichiometric oxidants like lead(IV) acetate or manganese dioxide. nih.gov While effective, these methods can suffer from drawbacks such as the cost and toxicity of metal catalysts and the generation of significant chemical waste.

More recent developments have focused on greener alternatives. An I₂/KI-mediated oxidative N-N bond formation provides an environmentally benign route to nih.govorganic-chemistry.orgresearchgate.nettriazolo[1,5-a]pyridines from readily available N-aryl amidines. organic-chemistry.org This method is efficient and scalable. organic-chemistry.org Other metal-free approaches include using (diacetoxyiodo)benzene (B116549) (PIFA) or chloramine-T as the oxidant, which can offer short reaction times and high yields under mild conditions. organic-chemistry.org

A particularly noteworthy advancement is the development of a catalyst-free, additive-free synthesis under microwave irradiation. mdpi.com This method, which involves the tandem reaction of enaminonitriles and benzohydrazides, proceeds in a short reaction time with a broad substrate scope and good to excellent yields. researchgate.netmdpi.com By avoiding catalysts and additives and often using less solvent, this approach significantly improves the environmental footprint compared to traditional methods. mdpi.com Similarly, mechanochemical methods, which use mechanical force to induce reactions, represent another green alternative that minimizes solvent use. nih.govmdpi.com

The following table provides a comparative analysis of different synthetic methodologies.

MethodCatalyst/ReagentConditionsAdvantagesDisadvantagesEnvironmental Footprint
Copper-catalyzed OxidationCuBr, Cu-Zn/Al-TiAir atmosphereReadily available, inexpensive catalyst; tolerates wide functional groups. organic-chemistry.orgUse of transition metals. nih.govModerate
PIFA-mediated Annulation(Diacetoxyiodo)benzene (PIFA)Metal-freeShort reaction times, high yields. organic-chemistry.orgUse of stoichiometric hypervalent iodine reagent.Moderate
I₂/KI-mediated OxidationI₂/KIMetal-freeEnvironmentally benign, efficient, scalable. organic-chemistry.orgUse of iodine.Low to Moderate
Microwave-mediated Tandem ReactionNoneCatalyst- and additive-free, microwave irradiationEco-friendly, short reaction time, good-to-excellent yields. nih.govmdpi.comRequires specialized microwave equipment.Low
Chloramine-T Promoted OxidationChloramine-TMetal-freeMild conditions, short reaction time, high yields. organic-chemistry.orgGenerates chlorinated waste.Moderate

Chemical Reactivity and Transformation Mechanisms of 2 Methyl 1 2 3 Triazolo 1,5 a Pyridine

Fundamental Reaction Types

The reactivity of the 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine ring system is governed by the interplay of the electron-donating methyl group and the electron-withdrawing nature of the fused triazole and pyridine (B92270) rings.

Oxidation Reactions with Various Reagents

The oxidation of 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine can proceed at the methyl group or the heterocyclic rings, depending on the oxidant and reaction conditions. While specific studies on the oxidation of 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine are not extensively documented, analogies can be drawn from related structures. For instance, the vapor-phase oxidation of 2-methyl-5-ethylpyridine over a modified vanadium oxide catalyst has been investigated. rsc.orgect-journal.kz In this case, the methyl and ethyl substituents on the pyridine ring are susceptible to oxidation, leading to the formation of corresponding carboxylic acids or other oxidized products. rsc.orgect-journal.kz It is plausible that under similar conditions, the methyl group of 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine could be oxidized to a carboxylic acid.

The synthesis of psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridines often involves an oxidative cyclization step, highlighting the stability of the heterocyclic core to certain oxidizing agents. organic-chemistry.orgmdpi.com For example, copper-catalyzed oxidative coupling reactions are used to form the triazole ring, suggesting that the resulting fused system possesses a degree of resistance to oxidation under these conditions. organic-chemistry.org

Table 1: Potential Oxidation Reactions of 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine
Oxidizing AgentPotential Reaction SiteExpected Product(s)Reference
Vanadium Oxide Catalyst (Vapor Phase)2-Methyl group psu.eduarkat-usa.orgbeilstein-journals.orgTriazolo[1,5-a]pyridine-2-carboxylic acid rsc.orgect-journal.kz
Peroxy Acids (e.g., m-CPBA)Pyridine Ring NitrogenN-oxide derivative researchgate.net
Potassium Permanganate (KMnO₄)2-Methyl group psu.eduarkat-usa.orgbeilstein-journals.orgTriazolo[1,5-a]pyridine-2-carboxylic acidGeneral knowledge of organic chemistry

Reduction Reactions (e.g., Hydrogenation)

The reduction of the 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine ring system can lead to the saturation of the pyridine ring. Catalytic hydrogenation is a common method for such transformations. Studies on the hydrogenation of substituted pyridines have shown that under catalysts like platinum oxide (PtO₂), the pyridine ring can be reduced to a piperidine (B6355638) ring. asianpubs.orgresearchgate.net For the psu.eduarkat-usa.orgnih.govtriazolo[1,5-a]pyridine system, hydrogenation has been reported to yield the corresponding tetrahydrotriazolopyridine. tandfonline.com Therefore, it is expected that the catalytic hydrogenation of 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine would primarily affect the pyridine ring, leading to the formation of 2-methyl-4,5,6,7-tetrahydro- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine. The choice of catalyst and reaction conditions, such as pressure and solvent, can influence the selectivity and efficiency of the reduction. asianpubs.orgresearchgate.net

Table 2: Potential Reduction Reactions of 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine
Reducing Agent/CatalystReaction ConditionsExpected ProductReference
H₂/PtO₂Glacial Acetic Acid, 50-70 bar H₂2-Methyl-4,5,6,7-tetrahydro- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine asianpubs.orgtandfonline.com
H₂/Pd/CAcetic Acid, H₂ balloon2-Methyl-4,5,6,7-tetrahydro- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine researchgate.net
Sodium Borohydride (NaBH₄)Methanol (B129727)Likely no reaction on the aromatic systemGeneral knowledge of organic chemistry

Nucleophilic and Electrophilic Substitution on the Ring System

The electronic nature of the 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine ring system makes it susceptible to both nucleophilic and electrophilic attack, with the regioselectivity being influenced by the substituents present.

Nucleophilic Substitution: The pyridine ring in the psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine system is electron-deficient and can undergo nucleophilic attack, especially when activated by electron-withdrawing groups. For example, 6,8-dinitro- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridines react readily with C-nucleophiles under mild, base-free conditions to form stable 1,5-dihydro- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine derivatives. researchgate.net While the methyl group in 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine is electron-donating, the inherent electron deficiency of the fused ring system suggests that nucleophilic attack is possible, likely at positions C5 or C7.

Electrophilic Substitution: Electrophilic substitution on the pyridine ring itself is generally difficult and requires harsh conditions. researchgate.net However, the fused triazole ring can influence the reactivity. In related systems like pyrrolo[1,2-a]quinoxalines, regioselective bromination has been achieved. nih.gov For 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine, electrophilic attack would be expected to occur on the pyridine ring, with the directing effects of the fused triazole and the methyl group favoring substitution at specific positions. Nitration of pyridines typically requires strong acids and yields β-nitro derivatives. researchgate.netresearchgate.net

Table 3: Potential Substitution Reactions of 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine
Reaction TypeReagentPotential Site of SubstitutionExpected ProductReference
Nucleophilic AdditionC-nucleophiles (e.g., indoles, 1,3-dicarbonyls)C5 or C7Dihydro-adducts (with activating groups) researchgate.net
Electrophilic Substitution (Bromination)N-Bromosuccinimide (NBS)Pyridine ring (e.g., C6, C8)Bromo-2-methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine nih.govnih.gov
Electrophilic Substitution (Nitration)HNO₃/H₂SO₄Pyridine ring (e.g., C6, C8)Nitro-2-methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine researchgate.netresearchgate.net

Ring Transformations and Rearrangements

The 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine scaffold can undergo several interesting ring transformations and rearrangements, which are of both mechanistic and synthetic importance.

Dimroth Rearrangement inpsu.eduarkat-usa.orgbeilstein-journals.orgTriazolo[1,5-a]pyridine Systems

The Dimroth rearrangement is a well-known isomerization in triazole chemistry where endocyclic and exocyclic nitrogen atoms exchange places. wikipedia.org This rearrangement is particularly relevant in the synthesis of psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridines, which are often formed via the less stable psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[4,3-a]pyridine isomers. beilstein-journals.orgnih.govresearchgate.net The [1,5-a] isomer is generally the thermodynamically more stable product, and the rearrangement can be facilitated by heat or under acidic or basic conditions. nih.govresearchgate.net The accepted mechanism involves protonation, followed by ring-opening to a diazo intermediate, rotation, and subsequent ring-closure. beilstein-journals.orgnih.govwikipedia.org The presence of substituents can influence the rate and feasibility of the rearrangement. nih.gov

Table 4: Dimroth Rearrangement Overview
Starting IsomerConditionsProduct IsomerKey Mechanistic StepsReference
psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[4,3-a]pyridineHeat, Acid, or Base psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridineProtonation, Ring-opening, Tautomerization, Ring-closure, Deprotonation beilstein-journals.orgnih.govwikipedia.orgresearchgate.net

Ring Opening and Recyclization Pathways

Apart from the Dimroth rearrangement, the triazole ring of psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine systems can be opened under various conditions. For the related psu.eduarkat-usa.orgnih.govtriazolo[1,5-a]pyridine, treatment with reagents like bromine or acids can lead to the opening of the triazole ring with the loss of nitrogen, yielding substituted pyridines. psu.edu Photochemical conditions can also induce rearrangements. For instance, triazolopyridinium ylides have been shown to undergo photochemical electrocyclic reactions, leading to open-chain isomers and other rearranged products. arkat-usa.org In some cases, an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism has been proposed for the isomerization of related heterocyclic systems, which involves the addition of a nucleophile, followed by ring opening and recyclization to a new ring system. rsc.org These pathways offer synthetic routes to novel heterocyclic structures from the 2-Methyl- psu.eduarkat-usa.orgbeilstein-journals.orgtriazolo[1,5-a]pyridine scaffold.

Table 5: Ring Opening and Recyclization Reactions
Starting MaterialReagent/ConditionReaction TypeProduct(s)Reference
psu.eduarkat-usa.orgnih.govTriazolo[1,5-a]pyridineBromine, Aqueous H₂SO₄Ring OpeningSubstituted Pyridines psu.edu
Triazolopyridinium ylidesUV lightPhotochemical RearrangementOpen-chain isomers, Quinolizines arkat-usa.org
Pyrazolo[1,5-a]pyrimidinesAqueous NaOH, MicrowaveANRORC MechanismPyrazolo[3,4-b]pyridines rsc.org

Ylide Formation and Cycloaddition Reactions (e.g., with Acetylenic Esters)

The researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyridine system, analogous to pyridine itself, can form pyridinium (B92312) ylides which are valuable intermediates in the synthesis of fused heterocyclic systems. The quaternization of a nitrogen atom in the pyridine ring, followed by deprotonation of an adjacent carbon atom, generates a 1,3-dipole. This ylide can then undergo cycloaddition reactions with various dipolarophiles, such as acetylenic esters.

The process typically begins with the alkylation of the pyridine nitrogen to form a pyridinium salt. mdpi.com In the presence of a base, this salt generates a reactive azomethine ylide in situ. This ylide readily participates in [3+2] cycloaddition reactions with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) or methyl propiolate. mdpi.comrsc.org This reaction pathway provides an efficient route to the synthesis of indolizine (B1195054) derivatives, which are themselves important heterocyclic structures. mdpi.com For instance, the reaction between a pyridinium salt and an alkyne like ethyl propiolate can be conducted in methanol at moderate temperatures to yield the corresponding indolizine dicarboxylate. mdpi.com While direct studies on the 2-methyl derivative are specific, the reactivity of the parent scaffold is well-established. Related systems, such as researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidinium-2-olates, also react with dimethyl acetylenedicarboxylate to yield pyridine derivatives, demonstrating the general applicability of this cycloaddition strategy. rsc.org

Ylide Precursor (Pyridinium Salt)Dipolarophile (Alkyne)Resulting Product ClassReference
1-(2-Methoxy-2-oxoethyl)pyridinium bromideEthyl propiolateIndolizine-1,3-dicarboxylate mdpi.com
3-Methyl- researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidinium-2-olateDimethyl acetylenedicarboxylate (DMAD)Pyridine derivative rsc.org
3-Ethyl- researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidinium-2-olateDimethyl acetylenedicarboxylate (DMAD)Pyridine derivative rsc.org
3-Ethyl- researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidinium-2-olateMethyl propiolatePyridine derivative rsc.org

Metallation and Organometallic Reactivity

The researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyridine skeleton is amenable to regioselective metallation, enabling the introduction of functional groups at specific positions. This transformation is typically achieved using strong, hindered bases. Drawing parallels from the closely related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, bases such as TMP₂Zn·2MgCl₂·2LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can be used for selective deprotonation, generating stable zinc or magnesium organometallic intermediates. researchgate.net These intermediates can subsequently be quenched with a variety of electrophiles, allowing for targeted functionalization through reactions like acylation or palladium-catalyzed cross-couplings. researchgate.net This strategy provides a powerful tool for creating complex, polyfunctionalized heterocyclic compounds.

Beyond direct functionalization, the researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyridine core acts as an effective N-donor heterocyclic ligand in coordination chemistry. researchgate.net It can coordinate with various first-row transition metals, including iron (Fe), cobalt (Co), nickel (Ni), and zinc (Zn), to form stable coordination compounds. researchgate.net In these complexes, the coordination number around the metal center can vary, for example, from tetrahedral (4) for zinc to pentacoordinate (5) for cobalt and octahedral (6) for nickel and iron. researchgate.net The specific substituents on the triazolopyrimidine ring can influence the steric and electronic properties of the ligand, affecting the geometry and stability of the resulting organometallic complex. researchgate.net

Metal SaltLigand SystemResulting Complex ExampleCoordination GeometryReference
Fe(NCS)₂5,7-diethyl- researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidine (detp)[Fe(NCS)₂(detp)₃(H₂O)]6-coordinate researchgate.net
Co(NCS)₂2-methylthio-5,7-dimethyl- researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidine (sdmtp)[Co(NCS)₂(sdmtp)₂(H₂O)]5-coordinate researchgate.net
Ni(NCS)₂5,7-diethyl- researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidine (detp)[Ni(NCS)₂(detp)₃(CH₃OH)]6-coordinate researchgate.net
ZnBr₂5-phenyl-7-methyl- researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidine (fmtp)[ZnBr₂(fmtp)₂]4-coordinate researchgate.net

Reactivity of Substituents on the 2-Methyl-researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyridine Core

A practical application of substituent modification is seen in medicinal chemistry, for example, in the development of RORγt inverse agonists for autoimmune diseases. nih.gov In one study, a complex derivative of researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyridine bearing a metabolically unstable cyclopentyl ring was identified. nih.gov Through structure-activity relationship (SAR) studies, this substituent was modified, along with the central piperazine (B1678402) core, leading to a new analog with a significantly improved pharmacokinetic profile and potent inhibitory activity on IL-17A production. nih.gov This highlights how targeted chemical transformations on the substituents can directly enhance a molecule's therapeutic potential. Furthermore, substituents like hydroxyl or mercapto groups can exist in different tautomeric forms (e.g., oxo- or thioxo-), which significantly influences the chemical properties and reactivity of the entire molecule. nih.gov

Parent Compound CoreSubstituent Targeted for ModificationModification GoalOutcomeReference
researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyridineCyclopentyl ringImprove metabolic stabilityIdentified novel analogue with favorable pharmacokinetic profile nih.gov
researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyridinePiperazine coreImprove metabolic stability and activityLed to potent RORγt inverse agonist with robust in vivo efficacy nih.gov
researchgate.netuoanbar.edu.iqnih.govtriazolo[1,5-a]pyrimidineHydroxyl or Mercapto groupN/A (Inherent property)Exists in oxo- or thioxo- tautomeric forms, altering reactivity nih.gov

Structural Elucidation and Spectroscopic Characterization of 2 Methyl 1 2 3 Triazolo 1,5 a Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), a comprehensive picture of the molecular connectivity and environment can be constructed.

Proton (¹H) NMR for Structural Assignments

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of 2-Methyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine, the signals for the methyl group and the protons on the pyridine (B92270) ring are characteristic.

The methyl group (CH₃) at the 2-position typically appears as a sharp singlet in the upfield region of the spectrum. For instance, in several 7-substituted 2-methyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine derivatives, this signal is observed around 2.41 ppm. nih.gov

The protons of the pyridine moiety exhibit characteristic chemical shifts and coupling patterns in the aromatic region of the spectrum. For example, the proton at position 8 (H-8) is typically found furthest downfield due to the electronic effects of the adjacent fused triazole ring and the bridgehead nitrogen. The chemical shifts and multiplicities depend heavily on the substitution pattern on the pyridine ring. nih.gov

Table 1: ¹H NMR Spectroscopic Data for select 2-Methyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine Derivatives in CDCl₃ nih.gov

Compound-CH₃ (s)Pyridine Ring Protons (δ, ppm, J in Hz)
7-(4-methoxyphenyl)-2-methyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridineNot Reported8.47 (d, J = 7.2, H-5), 7.64-7.58 (m, H-8), 7.26 (m, H-6), 6.95 (dd, J = 7.2, 2.4, H-7)
2-methyl-7-(p-tolyl)- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine2.41 (s)8.55 (d, J = 6.8, H-5), 7.84 (s, H-8), 7.60 (d, J = 8.4, Ar-H), 7.19 (dd, J = 5.6, 1.6, H-6), 7.01 (d, J = 8.4, Ar-H)

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The chemical shifts of the carbon atoms in the 2-Methyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine core are indicative of their electronic environment.

The methyl carbon at position 2 gives a signal in the upfield region, typically around 21.6 ppm. nih.gov The carbons of the fused heterocyclic rings appear in the downfield aromatic region. The C-2 carbon, to which the methyl group is attached, and the bridgehead carbon (C-8a) often show distinct chemical shifts. For example, in a series of synthesized derivatives, the C-2 carbon resonates at approximately 160.5 ppm, while other carbons of the triazolopyridine system appear between 111.9 and 152.1 ppm. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for select 2-Methyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine Derivatives in CDCl₃ nih.gov

Compound-CH₃Triazolopyridine Core Carbons (δ, ppm)
2-methyl-7-(p-tolyl)- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine21.6160.5, 152.1, 142.6, 140.4, 130.3, 129.6, 128.3, 128.0, 127.9, 127.3, 114.8, 113.3, 111.9
7-(4-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridineNot Applicable164.7, 160.5, 152.1, 142.6, 140.4, 130.3, 129.6, 128.3, 128.0, 127.9, 127.3, 114.8, 113.3, 111.9

Nitrogen (¹⁵N) NMR for Heteroatom Environments

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy provides direct information about the nitrogen atoms within a molecule, which is particularly valuable for heterocyclic systems like triazolopyridines. However, ¹⁵N NMR experiments at natural abundance are often challenging due to the low gyromagnetic ratio and low natural abundance (0.37%) of the ¹⁵N isotope. japsonline.com Consequently, advanced techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are often required to detect the signals. japsonline.com

While specific ¹⁵N NMR data for 2-Methyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine are not readily found in the surveyed literature, data from related heterocyclic systems can provide insight. The molecule contains three distinct nitrogen environments: the pyridine nitrogen (N-1), and two triazole nitrogens (N-4 and the bridgehead N-3). The chemical shifts of these nitrogens are sensitive to their hybridization and local electronic structure. For related azole compounds, pyridine-like nitrogens (doubly bonded) are typically less shielded and appear at lower field strengths compared to pyrrole-like nitrogens (singly bonded). acs.org In studies on other triazole-containing heterocycles, ¹⁵N chemical shifts have been successfully used to distinguish between tautomers and identify sites of protonation or coordination. arkat-usa.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a detailed fingerprint of the molecular structure and functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation corresponding to the molecule's vibrational transitions. For 2-Methyl- nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine derivatives, the IR spectrum is characterized by several key regions. A detailed vibrational analysis of the isomeric compound 1,2,4-triazolo[4,3-a]pyridin-3-amine provides a useful model for assignments. nih.gov

The high-frequency region (above 3000 cm⁻¹) features C-H stretching vibrations of the aromatic pyridine ring and the methyl group. The region from 1400 to 1650 cm⁻¹ is typically crowded with bands corresponding to the C=C and C=N stretching vibrations of the fused heterocyclic rings. The fingerprint region (below 1400 cm⁻¹) contains a wealth of information, including in-plane and out-of-plane bending modes of C-H bonds and various ring deformation and breathing modes.

Table 3: Predicted Characteristic IR Bands for the nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine Core (based on isomeric structures) nih.gov

Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
Methyl C-H Stretch2900 - 3000
C=N/C=C Ring Stretching1400 - 1650
Ring Breathing/Deformation900 - 1200
C-H Out-of-plane Bending700 - 900

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. Vibrations that involve a change in molecular polarizability are Raman active, while those that cause a change in the dipole moment are IR active. For centrosymmetric or highly symmetric molecules, these selection rules are mutually exclusive.

In the case of triazolopyridine derivatives, Raman spectra are particularly useful for identifying skeletal vibrations of the fused aromatic rings. nih.gov The ring breathing modes, which involve the symmetric expansion and contraction of the rings, often give rise to strong and sharp bands in the Raman spectrum. Analysis of the related isomer 1,2,4-triazolo[4,3-a]pyridin-3-amine shows characteristic Raman bands for ring stretching and deformation modes. nih.gov For example, a band observed around 1423 cm⁻¹ was assigned to an in-plane bending vibration. nih.gov Other key vibrations include torsional modes of the fused rings, which appear at lower frequencies.

Table 4: Predicted Characteristic Raman Bands for the nih.govrsc.orgarkat-usa.orgtriazolo[1,5-a]pyridine Core (based on isomeric structures) nih.gov

Vibrational ModeApproximate Wavenumber (cm⁻¹)
Aromatic C-H Stretch3050 - 3150
C=N/C=C Ring Stretching1400 - 1650
Ring Breathing Mode~1000
Ring Torsional/Wagging Modes190 - 450

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight of 2-Methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine derivatives and for gaining insight into their structural composition through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confirmation of the elemental composition of a molecule. For instance, the [M+H]⁺ ion for a substituted triazolopyridine derivative was identified with a calculated mass of 292.1086 and an experimentally found mass of 292.1081, confirming its molecular formula as C₁₇H₁₄N₃O₂. mdpi.com

The fragmentation of triazolo[1,5-a]pyridine derivatives under mass spectrometry conditions, particularly with techniques like electrospray ionization (ESI), often reveals characteristic pathways. Due to the presence of multiple nitrogen atoms, these compounds are readily protonated. A common fragmentation pattern observed in related nitrogen-rich heterocyclic systems, such as tetrazoles, is the loss of a neutral nitrogen molecule (N₂). mdpi.com This cleavage is often driven by the stability of the resulting fragment ion, which can be stabilized by charge delocalization across the remaining conjugated system. mdpi.com In the case of 3-(5-phenyl-2H-tetrazol-2-yl)-pyridine, the loss of N₂ from the protonated molecular ion results in the base peak of the spectrum. mdpi.com Further fragmentation can occur, such as the loss of a second N₂ molecule or the elimination of small molecules like HCN from the pyridine ring. mdpi.com

Table 1: High-Resolution Mass Spectrometry Data for a nih.govnih.govnih.govTriazolo[1,5-a]pyridine Derivative This interactive table presents HRMS data for a representative derivative, showcasing the precision of mass spectrometry in molecular formula confirmation.

Compound Ion Calculated m/z Found m/z
5-(4-methoxyphenyl)-7-phenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine [M+H]⁺ 292.1086 292.1081

Data sourced from reference mdpi.com.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis has been successfully applied to numerous nih.govnih.govnih.govtriazolo[1,5-a]pyridine and related triazolopyrimidine derivatives, revealing key structural features. These compounds frequently crystallize in common crystal systems such as monoclinic and triclinic. mdpi.commdpi.comresearchgate.net The analysis confirms that the fused nih.govnih.govnih.govtriazolo[1,5-a]pyridine ring system is typically planar or very nearly planar. This planarity is a crucial feature that influences the packing of molecules in the crystal and facilitates intermolecular interactions.

The crystallographic data for several related compounds are summarized below, illustrating the typical parameters observed for this class of heterocycles. The specific parameters, such as unit cell dimensions and space group, are unique to each derivative and its crystal form.

Table 2: Selected Crystallographic Data for nih.govnih.govnih.govTriazolo[1,5-a]pyridine and Related Derivatives This interactive table provides a summary of crystallographic parameters determined by single crystal X-ray diffraction for several compounds related to the core structure.

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) Reference
3-(pyridine-4-yl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine Monoclinic P 2₁/c 15.1413 6.9179 13.0938 105.102 mdpi.com
6-bromo-3-(pyridine-4-yl)- nih.govnih.govnih.govtriazolo[4,3-a]pyridine Monoclinic P 2₁/c 14.3213 6.9452 12.6860 100.265 mdpi.com
5-methyl-1,2,4-triazolo[1,5-a]pyrimidine Monoclinic P 2₁/c 7.9659 11.8340 8.0125 115.02 nih.gov
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative Triclinic P-1 5.9308 10.9695 14.7966 α=100.50, γ=103.81 mdpi.com

Data sourced from references nih.govmdpi.commdpi.com. Note: Angles α and γ are 90° for monoclinic systems, while for the triclinic system, α, β, and γ are specified.

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. In derivatives of 2-Methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyridine, these interactions are critical for the stability of the crystal lattice.

The planarity of the fused ring system often leads to significant π–π stacking interactions. For example, in the crystal structure of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, the nine-membered rings engage in π–π stacking with a centroid-to-centroid distance of 3.7910 Å, forming stacks along the a-axis. nih.gov

Hydrogen bonds also play a pivotal role. While the parent 2-methyl derivative lacks strong hydrogen bond donors, derivatives with amino or hydroxyl groups can form extensive hydrogen-bonding networks. Even in their absence, weaker C-H···N hydrogen bonds are commonly observed, connecting adjacent molecules. nih.gov

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular contacts. For 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine, this analysis revealed that the most significant contributions to crystal packing come from H···N/N···H contacts (40.1%) and H···H contacts (35.3%). nih.gov Other notable interactions include H···C/C···H (9.5%), N···C/C···N (9.0%), N···N (3.1%), and C···C (3.0%). nih.gov In some structures, C-H···π interactions are also observed, where a methyl group's hydrogen atom interacts with the π-system of a triazole ring. mdpi.com These varied interactions collectively dictate the supramolecular architecture of these crystalline solids.

Interaction Type Contribution (%)
H···N/N···H 40.1%
H···H 35.3%
H···C/C···H 9.5%
N···C/C···N 9.0%
N···N 3.1%
C···C 3.0%

Data sourced from reference nih.gov.

Computational and Theoretical Investigations of 2 Methyl 1 2 3 Triazolo 1,5 a Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying the bohrium.comrsc.orgtriazolo[1,5-a]pyridine system. These methods allow for the detailed exploration of the molecule's electronic landscape and the prediction of its behavior.

DFT is a widely used method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electron distribution. For the bohrium.comrsc.orgtriazolo[1,5-a]pyridine ring system, studies on various derivatives confirm that the fused heterocyclic core is typically planar or nearly planar. nih.gov X-ray diffraction analysis of a related compound, ethyl 6-methyl-8-phenyl- bohrium.comrsc.orgtriazolo[1,5-a]pyridine-7-carboxylate, revealed that the bohrium.comrsc.orgtriazolo[1,5-a]pyridine ring system is almost perfectly planar, with a root-mean-square deviation of just 0.0068 Å. nih.gov

Computational studies on analogous heterocyclic systems, such as derivatives of bohrium.comrsc.orgtriazolo[1,5-a]pyrimidine, have successfully employed the B3LYP functional with basis sets like 6-311++G(d,p) for geometry optimization. bohrium.comresearchgate.net These calculations yield optimized bond lengths, bond angles, and dihedral angles that show a high correlation with experimental data obtained from single-crystal X-ray diffraction. bohrium.com The electronic structure of the bohrium.comrsc.orgtriazolo[1,5-a]pyridine unit is characterized as an electron-accepting moiety, a feature that is critical for its application in materials science, such as in the design of emitters for organic light-emitting diodes (OLEDs). rsc.org

Representative DFT Functionals and Basis Sets for Triazolopyridine Systems

MethodologyTypical ApplicationReference Compound TypeSource
DFT/B3LYP/6-311++G(d,p)Geometry Optimization, Vibrational Spectra, Electronic Properties bohrium.comrsc.orgtriazolo[1,5-a]pyrimidine bohrium.comresearchgate.net
TD-DFTAnalysis of Photophysical Properties, Excited-State Rate Constants bohrium.comrsc.orgtriazolo[1,5-a]pyridine rsc.org
MOPAC ProgrammeCalculation of Electronic Properties to Predict Metal Binding Sites5,7-dimethyl- bohrium.comrsc.org-triazolo-[1,5-a]-pyrimidine researchgate.net

Theoretical calculations are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental data. For the related bohrium.comrsc.orgtriazolo-[1,5-a]pyrimidine system, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to predict NMR chemical shifts. researchgate.net Similarly, theoretical vibrational spectra (Infrared and Raman) can be computed and compared with experimental FT-IR spectra. bohrium.comresearchgate.net In studies of complex triazolopyrimidine derivatives, the calculated FT-IR spectrum has shown excellent compatibility with the experimental solid-state spectrum. bohrium.com This predictive power is crucial for confirming molecular structures and understanding vibrational modes.

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's electronic transitions, stability, and reactivity. The bohrium.comrsc.orgtriazolo[1,5-a]pyridine unit functions as an electron acceptor. rsc.org In designing materials for thermally activated delayed fluorescence (TADF), the HOMO and LUMO distributions are critical. rsc.org

Theoretical studies on TADF emitters incorporating the bohrium.comrsc.orgtriazolo[1,5-a]pyridine core show that the spatial overlap between HOMO and LUMO dictates the singlet-triplet energy gap (ΔE_ST). rsc.org A significant overlap leads to a large gap, while enhanced separation between the HOMO (often on a donor moiety) and the LUMO (on the triazolopyridine acceptor) results in a smaller ΔE_ST, which is desirable for TADF applications. rsc.org Calculations on the related 1,2,4-triazolo-[1,5-a]pyrimidine have also been used to predict the HOMO and LUMO energies and explain intramolecular charge transfer. researchgate.net

Conceptual HOMO-LUMO Characteristics for Donor-Acceptor Systems with a bohrium.comrsc.orgtriazolo[1,5-a]pyridine Acceptor

OrbitalGeneral LocalizationSignificanceSource
HOMOTypically localized on the electron-donor part of the molecule.Represents the ability to donate an electron. Its energy level influences the ionization potential. rsc.org
LUMOTypically localized on the electron-accepting bohrium.comrsc.orgtriazolo[1,5-a]pyridine moiety.Represents the ability to accept an electron. Its energy level influences the electron affinity. rsc.org
HOMO-LUMO Gap (ΔE)The energy difference between HOMO and LUMO levels.Determines the molecule's electronic excitation energy, chemical reactivity, and kinetic stability. rsc.orgresearchgate.net

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a key tool for mapping the pathways of chemical reactions, identifying short-lived intermediates, and calculating the energy barriers that govern reaction rates.

A transition state is the highest energy point along a reaction coordinate, representing the barrier that must be overcome for a reaction to proceed. Characterizing these states is essential for understanding reaction mechanisms. For the synthesis of the bohrium.comrsc.orgtriazolo[1,5-a]pyridine core, a plausible reaction pathway has been proposed involving several key intermediates. nih.gov A proposed catalyst-free synthesis from enaminonitriles and benzohydrazides proceeds through an initial transamidation to form intermediate A, followed by a nucleophilic attack to give intermediate B, which then undergoes condensation to form intermediate C before eliminating water to yield the final product. nih.gov

A full computational study would involve locating the transition state structure for each step of this proposed sequence (Reactants → A → B → C → Product). This involves complex calculations to find the specific geometry that corresponds to the energy maximum between two intermediates.

By calculating the energies of reactants, intermediates, transition states, and products, an energetic profile (or reaction coordinate diagram) can be constructed. This profile provides a quantitative description of the transformation pathway. For instance, in the proposed synthesis of bohrium.comrsc.orgtriazolo[1,5-a]pyridines, computational methods could determine the relative energies of the enaminonitrile and benzohydrazide (B10538) reactants, the intermediates A, B, and C, and the final triazolopyridine product. nih.gov

The energetic profile would reveal which step in the sequence is the rate-determining step (i.e., the one with the highest energy barrier). While a detailed profile for 2-Methyl- bohrium.comrsc.orgtriazolo[1,5-a]pyridine is not explicitly detailed in the literature, the table below provides a conceptual illustration of what such a profile would entail based on the proposed mechanism. nih.gov

Conceptual Energetic Profile for a Proposed bohrium.comrsc.orgtriazolo[1,5-a]pyridine Synthesis

SpeciesDescriptionRelative Energy (Conceptual)Source
ReactantsEnaminonitrile + Benzohydrazide0.0 kcal/mol (Reference) nih.gov
TS1Transition state for formation of Intermediate A+ΔE₁ nih.gov
Intermediate AProduct of transamidation-ΔE₂ nih.gov
TS2Transition state for formation of Intermediate B+ΔE₃ nih.gov
Intermediate BProduct of intramolecular nucleophilic attack-ΔE₄ nih.gov
TS3 / Intermediate CTransition state/Intermediate for condensation and water elimination+ΔE₅ nih.gov
Product bohrium.comrsc.orgtriazolo[1,5-a]pyridine-ΔE_final nih.gov

Stability and Aromaticity Studies

The stability and aromatic character of the nih.govresearchgate.nettriazolo[1,5-a]pyridine core are fundamental to its chemical behavior and biological activity. Computational studies have explored these aspects through the analysis of isomers, tautomers, and electronic structure.

The fusion of a triazole ring with a pyridine (B92270) ring can result in several structural isomers, such as nih.govresearchgate.nettriazolo[1,5-a]pyridine and nih.govresearchgate.nettriazolo[4,3-a]pyridine. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the relative stabilities of these isomers. Studies on related derivatives have shown that the arrangement of nitrogen atoms significantly influences the molecule's electronic properties and, consequently, its stability and biological function. For instance, in a study on RORγt inverse agonists, derivatives of nih.govresearchgate.nettriazolo[1,5-a]pyridine were found to retain excellent inhibitory activity compared to their nih.govresearchgate.nettriazolo[4,3-a]pyridine counterparts, suggesting that the [1,5-a] fusion is well-tolerated and potentially more stable within the receptor's binding pocket. nih.gov

The unique electronic nature of the nih.govnih.govtriazolo[1,5-a]pyridine ring, a close isomer, has been described as a sensitive sensor for the electronic profile of substituents, which can exist in equilibrium between different ring-chain isomers. rsc.org Tautomerism, involving the migration of a proton, is also a critical consideration. Theoretical studies on similar fused heterocyclic systems, like pyrido[m,n]diazepines, have shown that the position of a labile hydrogen atom can drastically alter the stability and aromaticity of the individual rings. mdpi.com For 2-Methyl- nih.govresearchgate.nettriazolo[1,5-a]pyridine, computational analysis can predict the most stable tautomeric form by calculating the energies of all possible structures, providing insight into the predominant species under physiological conditions.

Aromaticity is a key concept that relates to a molecule's stability, reactivity, and magnetic properties. It is not directly measurable but can be quantified computationally using various indices.

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the degree of bond length equalization in a ring, with a value of 1 representing the high aromaticity of benzene (B151609) and values less than 0 indicating anti-aromaticity. researchgate.netnih.gov For the nih.govresearchgate.nettriazolo[1,5-a]pyrimidine system, which is related to the triazolopyridine core, 1H-NMR studies have suggested a limited degree of aromaticity. nih.gov HOMA calculations on similar pyrimidine (B1678525) derivatives have been used to quantify the aromatic character of the heterocyclic rings. researchgate.net

Nucleus-Independent Chemical Shift (NICS): NICS is a magnetic criterion for aromaticity, calculated at the center of a ring (NICS(0)) or above it (NICS(1)). nih.gov Negative NICS values indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). Studies on pyridine and diazines have benchmarked various DFT functionals for accurately calculating these indices. semanticscholar.org For complex fused systems, NICS scan curves can reveal how aromaticity changes across the ring system. mdpi.com

Natural Bond Orbital (NBO) analysis is another computational technique used to study electronic delocalization. For a derivative of the target compound, 2-Methyl- nih.govresearchgate.nettriazolo[1,5-a]pyridin-6-amine, NBO analysis revealed significant π-electron delocalization across the entire fused ring system. This delocalization is crucial for the stability of the scaffold and its ability to participate in π-stacking interactions with biological targets.

Table 1: Common Aromaticity Indices and Their Interpretation This table provides a general interpretation of widely used computational indices for aromaticity.

Index Basis of Calculation Aromatic Non-Aromatic Anti-Aromatic
HOMA Bond Lengths Value approaches 1 0 < HOMA < 0.5 Value < 0
NICS(1) Magnetic Shielding Large negative value Value near 0 Large positive value

| PDI | Electron Delocalization | High value | Intermediate value | Low value |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like 2-Methyl- nih.govresearchgate.nettriazolo[1,5-a]pyridine, MD simulations provide critical insights into their conformational flexibility and their interactions with biological macromolecules, such as proteins or enzymes.

While specific MD studies on 2-Methyl- nih.govresearchgate.nettriazolo[1,5-a]pyridine are not widely published, research on analogous structures highlights the utility of this approach. For example, MD simulations were performed on nih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-one derivatives to investigate their stability when bound to the SARS-CoV-2 main protease. nih.gov These simulations, which tracked metrics like root mean square deviation (RMSD) and radius of gyration (Rg), confirmed that the compounds formed stable complexes with the enzyme's active site. nih.gov Similarly, MD simulations of nih.govresearchgate.nettriazolo[4,3-a]pyridine-based inhibitors of the enzyme IDO1 were used to understand their binding modes and the crucial interactions with the heme group and surrounding amino acids. unito.it

These studies demonstrate that MD simulations can be used to:

Assess the stability of a ligand within a binding pocket.

Analyze the conformational changes in both the ligand and the protein upon binding.

Identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Predict the binding free energy of a ligand-protein complex.

For 2-Methyl- nih.govresearchgate.nettriazolo[1,5-a]pyridine, such simulations would be invaluable for understanding its behavior at a molecular target, revealing its dynamic binding pose and the influence of the 2-methyl group on its orientation and interactions.

In Silico Screening and Structure-Activity Relationship (SAR) Insights

In silico methods, including virtual screening and molecular docking, are central to modern drug discovery and play a significant role in exploring the potential of scaffolds like nih.govresearchgate.nettriazolo[1,5-a]pyridine. These computational techniques allow researchers to screen vast libraries of virtual compounds against a specific biological target, prioritizing a smaller, more manageable number for synthesis and experimental testing.

The nih.govresearchgate.nettriazolo[1,5-a]pyridine scaffold and its isosteres have been the subject of numerous computational screening and SAR studies. For instance, a structure-based virtual screening led to the identification of a nih.govresearchgate.nettriazolo[4,3-a]pyridine chemotype as a novel inhibitor of the IDO1 enzyme. unito.it In another campaign, in silico docking of over a million compounds against a penicillin-binding protein (PBP) identified a nih.govresearchgate.nettriazolo[1,5-a]pyrimidine template as a novel antibacterial agent. nih.gov

Structure-Activity Relationship (SAR) studies, often guided by molecular docking, aim to understand how chemical modifications to a lead compound affect its biological activity.

Target: RORγt: SAR studies on nih.govresearchgate.nettriazolo[1,5-a]pyridine derivatives led to the optimization of potent inverse agonists for the RORγt nuclear receptor, a target for autoimmune diseases. nih.gov Docking studies revealed a small space around certain positions of the ring, guiding the synthesis of new analogues. nih.gov

Target: Microtubules: For nih.govresearchgate.nettriazolo[1,5-a]pyrimidines, a related class of compounds, computational studies and SAR analyses revealed that different substituents could lead to interactions with two distinct binding sites within tubulin, resulting in complex biological outcomes. nih.gov

Target: Xanthine (B1682287) Oxidase: Molecular docking simulations were performed on nih.govresearchgate.nettriazolo[1,5-a]pyrimidine-based inhibitors to elucidate their binding mechanism to xanthine oxidase, a key enzyme in gout. These studies predicted interactions with the same amino acid residues as the drug allopurinol. nih.gov

These examples underscore the power of combining computational screening with SAR analysis. For 2-Methyl- nih.govresearchgate.nettriazolo[1,5-a]pyridine, these methods can predict its likely biological targets and provide a rational basis for designing more potent and selective derivatives by modifying substituents on the fused ring system.

Table 2: Examples of In Silico and SAR Studies on Triazolopyridine/Triazolopyrimidine Scaffolds

Scaffold Target Computational Method Key Finding
nih.govresearchgate.netTriazolo[4,3-a]pyridine IDO1 Structure-Based Virtual Screening, Molecular Dynamics Identified a novel chemotype for IDO1 inhibition; N1 atom of the triazole ring is crucial for coordinating with the heme iron. unito.it
nih.govresearchgate.netTriazolo[1,5-a]pyrimidine Penicillin-Binding Protein (PBP) In Silico Docking Identified a novel antibacterial template, though the ultimate mechanism was found to be cell-wall biosynthesis inhibition rather than direct PBP binding. nih.gov
nih.govresearchgate.netTriazolo[1,5-a]pyridine RORγt Molecular Docking, SAR The [1,5-a] isomer was well-tolerated for activity; optimization of substituents led to potent inverse agonists with favorable pharmacokinetic profiles. nih.gov
nih.govresearchgate.netTriazolo[1,5-a]pyrimidine Xanthine Oxidase Molecular Docking, SAR Identified potent inhibitors with a mixed-type inhibition mechanism; docking predicted key interactions in the enzyme's active site. nih.gov

| nih.govresearchgate.netTriazolo[1,5-a]pyrimidine | Plasmodium falciparum | QSAR Modeling | Developed robust models predicting antimalarial activity based on specific molecular descriptors. mdpi.com |

Table 3: List of Mentioned Chemical Compounds

Compound Name
2-Methyl- nih.govresearchgate.nettriazolo[1,5-a]pyridine
nih.govresearchgate.nettriazolo[1,5-a]pyridine
nih.govresearchgate.nettriazolo[4,3-a]pyridine
2-Methyl- nih.govresearchgate.nettriazolo[1,5-a]pyridin-6-amine
nih.govnih.govtriazolo[1,5-a]pyridine
Pyrido[m,n]diazepines
Benzene
nih.govresearchgate.nettriazolo[1,5-a]pyrimidine
Pyridine
Diazines
nih.govresearchgate.nettriazolo[1,5-a]pyrimidin-7-one

Applications of 2 Methyl 1 2 3 Triazolo 1,5 a Pyridine in Advanced Chemical Research

Utility as a Chemical Building Block for Complex Heterocyclic Synthesis

The 2-Methyl- nih.govekb.egnih.govtriazolo[1,5-a]pyridine core serves as a valuable starting point for the construction of more elaborate heterocyclic systems, primarily leveraged in the field of medicinal chemistry and drug discovery. The inherent structural features of the nih.govekb.egnih.govtriazolo[1,5-a]pyridine scaffold, a fusion of an electron-rich triazole ring with an electron-deficient pyridine (B92270) ring, provide a unique electronic and steric profile that is amenable to further chemical modification.

In the quest for novel therapeutic agents, derivatives of 2-Methyl- nih.govekb.egnih.govtriazolo[1,5-a]pyridine have been synthesized and evaluated for various biological activities. For instance, this scaffold has been a key component in the design of potent and orally bioavailable RORγt (Retinoic acid receptor-related orphan receptor gamma-t) inverse agonists. nih.gov RORγt is a crucial transcription factor in the inflammatory pathway, making its inhibitors promising candidates for the treatment of autoimmune diseases. The synthesis of these complex molecules often involves the strategic functionalization of the 2-Methyl- nih.govekb.egnih.govtriazolo[1,5-a]pyridine core, demonstrating its utility as a foundational structure for building intricate, biologically active compounds.

The synthesis of various substituted nih.govekb.egnih.govtriazolo[1,5-a]pyridines has been achieved through diverse synthetic routes, including copper-catalyzed oxidative cyclizations and microwave-assisted catalyst-free reactions. organic-chemistry.orgnih.gov These methods provide access to a library of derivatives that can be further elaborated. While many studies focus on the synthesis of the core ring system itself, the late-stage functionalization of these scaffolds, including those with a methyl group at the 2-position, is a key strategy in constructing complex molecular architectures. nih.gov

Applications in Materials Science

The unique photophysical properties of the nih.govekb.egnih.govtriazolo[1,5-a]pyridine framework have positioned it as a promising candidate for the development of advanced organic materials, particularly in the realm of organic electronics.

Design of Efficient Light-Emitting Materials for Organic Light-Emitting Diodes (OLEDs)

Derivatives of nih.govekb.egnih.govtriazolo[1,5-a]pyridine have been investigated as components in organic light-emitting diodes (OLEDs). These compounds can function as host materials for phosphorescent emitters or as the emissive materials themselves. The rigid, planar structure and the tunable electronic properties of the scaffold are advantageous for achieving high thermal stability and efficient charge transport, which are critical for OLED performance. While specific research focusing solely on the 2-methyl derivative is limited, the broader class of nih.govekb.egnih.govtriazolo[1,5-a]pyridines has shown significant promise. For example, derivatives have been used to create host materials for green and deep-blue phosphorescent OLEDs.

Development of Fluorescent Organic Materials

The intrinsic fluorescence of the nih.govekb.egnih.govtriazolo[1,5-a]pyridine system makes it a valuable component in the design of novel fluorescent materials. The emission properties can be tuned by introducing different substituents onto the heterocyclic core. While direct studies on the fluorescence of 2-Methyl- nih.govekb.egnih.govtriazolo[1,5-a]pyridine are not extensively documented in readily available literature, research on related isomers like nih.govekb.egorganic-chemistry.orgtriazolo[1,5-a]pyridine esters has demonstrated that the core structure can exhibit significant fluorescence.

Catalytic Applications of Derived Compounds

The nitrogen atoms within the nih.govekb.egnih.govtriazolo[1,5-a]pyridine ring system possess lone pairs of electrons, making them potential coordination sites for metal ions. This property has led to the exploration of its derivatives as ligands in transition metal catalysis and as components in sensor development.

Role as Ligands in Transition Metal-Catalyzed Reactions

Compounds derived from the nih.govekb.egnih.govtriazolo[1,5-a]pyridine scaffold can act as ligands, binding to transition metals to form catalysts for a variety of organic transformations. The specific stereoelectronic environment provided by the ligand can influence the activity and selectivity of the metal center. Research in this area has explored the coordination chemistry of related triazolopyrimidine systems with various transition metals, suggesting the potential for catalytic applications. The development of catalysts based on 2-Methyl- nih.govekb.egnih.govtriazolo[1,5-a]pyridine derivatives could offer new avenues for efficient and selective chemical synthesis.

Development of Chemosensors and Fluorescence Sensors

The ability of the triazolopyridine scaffold to coordinate with metal ions, coupled with its fluorescent properties, makes it an attractive candidate for the development of chemosensors. Upon binding to a specific ion, the electronic structure of the molecule can be perturbed, leading to a detectable change in its fluorescence or absorption spectrum. For instance, derivatives of the isomeric nih.govekb.egorganic-chemistry.orgtriazolo[1,5-a]pyridine have been shown to act as fluorescent chemosensors for metal ions like Zn(II). These sensors operate through a photo-induced charge transfer mechanism upon coordination. While specific examples for the 2-methyl derivative are not widely reported, the underlying principles suggest its potential in this area.

Derivatives as Reagents in Organic Synthesis (e.g., Peptide Coupling Reagents)

The field of organic synthesis, particularly in the construction of complex molecules like peptides, relies on efficient and highly specific reagents to facilitate bond formation with minimal side reactions. Peptide coupling, the formation of an amide bond between two amino acids, requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amino group. This is typically achieved using coupling reagents.

While derivatives of 2-Methyl- nih.govnih.govtriazolo[1,5-a]pyridine itself are not widely documented as standalone commercial coupling reagents, the broader class of N-heterocyclic compounds, especially those containing triazole moieties, forms the core of many modern and highly effective coupling agents. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are staples in solid-phase and solution-phase peptide synthesis. sigmaaldrich.comgoogle.com These reagents convert protected amino acids into activated species, such as OAt or OBt esters, which then react readily with the amino component. sigmaaldrich.com The efficiency of these reagents is often enhanced by the nature of the leaving group, with the pKa of the hydroxylamine-based component (like HOAt or HOBt) playing a crucial role. sigmaaldrich.com

The synthesis of various functionalized nih.govnih.govtriazolo[1,5-a]pyridines is well-established, utilizing methods like copper-catalyzed oxidative coupling or PIFA-mediated intramolecular annulation. organic-chemistry.org This synthetic accessibility suggests the potential for creating novel coupling reagents based on the 2-Methyl- nih.govnih.govtriazolo[1,5-a]pyridine scaffold. By introducing appropriate functional groups, such as a hydroxyl moiety, to create analogues of HOBt or HOAt, it is conceivable to develop new phosphonium (B103445) or aminium salt reagents derived from this specific triazolopyridine structure. Such bespoke reagents could offer unique solubility, stability, or reactivity profiles, potentially providing advantages in specific synthetic challenges, such as coupling sterically hindered amino acids or minimizing racemization.

Structural Scaffolds for Investigating Protein-Ligand Interactions and Modulating Protein Activity through SAR Studies

The nih.govnih.govtriazolo[1,5-a]pyridine core, including its 2-methyl derivative, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal framework for the design of potent and selective inhibitors targeting various protein classes. This scaffold is frequently employed to probe protein-ligand interactions and to establish clear Structure-Activity Relationships (SAR) that guide the optimization of lead compounds.

A notable example involves the development of inhibitors for the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1), an enzyme implicated in cellular responses to low oxygen levels. Researchers identified inhibitors based on a 4-{ nih.govnih.govtriazolo[1,5-a]pyridin-5-yl}benzonitrile structure. nih.gov X-ray crystallography of these inhibitors bound to PHD-1 revealed a novel binding mode: the N1 atom of the triazole ring engages in a monodentate coordination with the catalytic Fe²⁺ ion in the enzyme's active site. nih.gov This specific interaction, coupled with a hydrogen bond between the benzonitrile (B105546) group and an asparagine residue, provided a detailed molecular blueprint for further optimization, ultimately leading to potent PHD-1 inhibitors with favorable physicochemical properties. nih.gov

The versatility of the scaffold is further demonstrated in the discovery of potent inverse agonists for the Retinoic Acid Receptor-related Orphan Nuclear Receptor γt (RORγt), a key therapeutic target for autoimmune diseases like psoriasis. nih.gov Starting from a lead compound, systematic SAR studies were conducted by modifying various positions on the nih.govnih.govtriazolo[1,5-a]pyridine core. These studies revealed that the nih.govnih.govtriazolo[1,5-a]pyridine isomer was significantly more potent than the corresponding nih.govnih.govtriazolo[4,3-a]pyridine derivative, highlighting the critical role of the nitrogen atom placement for inhibitory activity. nih.gov Further optimization of metabolic instability and lipophilicity led to the discovery of a novel analogue with strong RORγt inhibitory activity (IC₅₀ = 41 nM) and a favorable pharmacokinetic profile. nih.gov

The table below summarizes the SAR findings for a series of RORγt inverse agonists, illustrating how modifications to the nih.govnih.govtriazolo[1,5-a]pyridine scaffold influence inhibitory potency.

CompoundScaffold IsomerKey ModificationsRORγt IC₅₀ (nM)cLogD₇.₄
1 Piperazine (B1678402) RORγt inverse agonist-413.78
2a nih.govnih.govtriazolo[4,3-a]pyridineN-( nih.govnih.govtriazolo[4,3-a]pyridin-7-yl)amide moiety590~2.8
3a nih.govnih.govtriazolo[1,5-a]pyridineN-( nih.govnih.govtriazolo[1,5-a]pyridin-6-yl)amide moiety41~2.8
5a nih.govnih.govtriazolo[1,5-a]pyridineOptimization of cyclopentyl and piperazine ringsPotent Inhibition2.67

Data sourced from a study on RORγt inverse agonists. nih.gov

The utility of the nih.govnih.govtriazolo[1,5-a]pyridine scaffold extends to a range of other important protein targets, underscoring its significance in modern drug discovery.

Protein TargetTherapeutic AreaRole of Scaffold
RORγt Autoimmune DiseasesCore of potent inverse agonists. nih.govnih.gov
PHD-1 Anemia, Ischemic DiseasesForms novel monodentate interaction with active site Fe²⁺. nih.govnih.gov
JAK1 / JAK2 Inflammation, CancerServes as a key building block for kinase inhibitors. nih.gov
AXL Receptor Tyrosine Kinase CancerIdentified as an inhibitor of the kinase.

These studies collectively demonstrate that the 2-Methyl- nih.govnih.govtriazolo[1,5-a]pyridine scaffold and its close analogues are powerful tools for medicinal chemists, enabling the detailed investigation of protein-ligand interactions and the rational design of new therapeutic agents through systematic SAR exploration.

Historical Context and Future Research Directions

Evolution ofresearchgate.netmdpi.comlp.edu.uaTriazolo[1,5-a]pyridine Chemistry

The chemistry of the researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridine scaffold, a fused heterocyclic system isoelectronic with purine, has a rich history driven by its wide-ranging applications in medicinal and materials chemistry. mdpi.comnih.gov The development of synthetic routes to this core structure has evolved significantly over the decades, moving from classical condensation reactions to highly efficient, modern catalytic methods.

Initial synthetic strategies often involved the cyclization of pre-functionalized pyridine (B92270) precursors. A foundational method involves the reaction of 2-aminopyridines with various reagents. For instance, the cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride (B1165640) provides a mild and effective route to researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridines, particularly those unsubstituted at the 2-position. organic-chemistry.orgresearchgate.netorganic-chemistry.org Another established approach is the construction of the triazole ring from 2-hydrazinopyridines through condensation with reagents like carboxylic acids or orthoesters. beilstein-journals.org

The turn of the 21st century saw the advent of transition-metal-catalyzed reactions, which offered improved yields, broader substrate scope, and greater functional group tolerance. In 2009, a notable advancement was the copper-catalyzed reaction of 2-aminopyridine (B139424) with nitriles under an air atmosphere, which proceeds through sequential N-C and N-N bond-forming oxidative coupling. mdpi.comorganic-chemistry.orgresearchgate.net This method proved advantageous due to the ready availability and low cost of the starting materials and catalyst. organic-chemistry.org Following this, various research groups developed similar protocols using different oxidants or catalytic systems. researchgate.net

Further evolution led to the development of metal-free oxidative cyclization methods. Phenyliodine bis(trifluoroacetate) (PIFA) was identified as an effective reagent for the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, enabling a direct oxidative N-N bond formation with high efficiency and short reaction times. organic-chemistry.orgresearchgate.net An alternative, environmentally benign approach utilizes an iodine/potassium iodide (I₂/KI) system to achieve the same transformation from readily available N-aryl amidines. mdpi.comorganic-chemistry.org These methods highlight a shift towards more accessible and less toxic reagents.

The table below summarizes key milestones in the synthetic evolution of the researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridine core.

YearMethodStarting MaterialsKey Reagents/CatalystsSignificanceReference
2005Cyclization of Formamidoximes2-AminopyridinesTrifluoroacetic anhydride (TFAA)Mild conditions, good yields for 2-unsubstituted products. organic-chemistry.orgorganic-chemistry.org
2009Copper-Catalyzed Oxidative Coupling2-Aminopyridines, NitrilesCopper catalyst, Air (as oxidant)Use of inexpensive and readily available materials. mdpi.comorganic-chemistry.orgresearchgate.net
2014PIFA-Mediated Intramolecular AnnulationN-(pyridin-2-yl)benzimidamidesPhenyliodine bis(trifluoroacetate) (PIFA)Metal-free, direct oxidative N-N bond formation, high efficiency. organic-chemistry.orgresearchgate.net
2015Iodine-Mediated Oxidative CyclizationN-aryl amidinesI₂/KIEnvironmentally benign, scalable metal-free approach. mdpi.comorganic-chemistry.org

Current Challenges and Emerging Opportunities in Synthetic Methodologies

While significant progress has been made, traditional synthetic methods for researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridines often face challenges such as the need for harsh reaction conditions, the use of stoichiometric and sometimes hazardous oxidants, the generation of waste, and limitations in substrate scope. researchgate.netresearchgate.net The quest for more sustainable, efficient, and atom-economical processes has opened up new avenues in synthetic chemistry.

Current Challenges:

Harsh Conditions: Many classical methods require high temperatures and strong acidic or basic conditions, which can limit functional group tolerance. researchgate.net

Catalyst and Reagent Waste: The use of transition metal catalysts can lead to contamination in the final product, and stoichiometric oxidants generate significant chemical waste. researchgate.netacs.org

Byproduct Formation: Some reactions, like the Dimroth rearrangement of isomeric researchgate.netmdpi.comlp.edu.uatriazolo[4,3-a]pyrimidines, can lead to mixtures of products, complicating purification. researchgate.net

Emerging Opportunities: In response to these challenges, several innovative and green synthetic strategies are gaining prominence.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced byproduct formation. nih.gov A recently developed catalyst-free and additive-free method utilizes microwave conditions to synthesize researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides, highlighting a significant step towards green chemistry. mdpi.comnih.gov

Mechanochemistry: Solventless mechanochemical methods, such as ball milling, offer a sustainable alternative to traditional solution-phase synthesis. A copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under grinding conditions produces various triazolo derivatives efficiently without the need for solvents. researchgate.netnih.gov

Photocatalysis and Electrosynthesis: Visible-light photocatalysis represents a mild and environmentally friendly approach. acs.org For the related researchgate.netmdpi.comlp.edu.uatriazolo[4,3-a]pyridine isomers, visible-light-mediated desulfurative cyclization of 2-hydrazinopyridine (B147025) and isothiocyanate has been achieved using an organic photocatalyst. acs.orgacs.org Similarly, electrochemical methods provide a metal- and oxidant-free pathway for these cyclizations, demonstrating high functional group compatibility. acs.orgorganic-chemistry.org These techniques offer great potential for adaptation to the [1,5-a] isomeric system.

Tandem and One-Pot Reactions: The development of cascade or tandem reactions, where multiple bond-forming events occur in a single operation, improves efficiency and reduces waste. A base-promoted tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines with 1,2,4-oxadiazol-3-amines is a recent example of an elegant one-pot synthesis of functionalized researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridines. organic-chemistry.orgnih.gov

The table below details some of these emerging synthetic methodologies.

MethodologyKey FeaturesExample ReactionAdvantagesReference
Microwave-Assisted SynthesisCatalyst-free, Additive-freeEnaminonitriles + BenzohydrazidesRapid, high yields, eco-friendly, minimal byproducts. mdpi.comnih.gov
MechanochemistrySolventless, Copper-catalyzedAzinium-N-imines + NitrilesNo solvent, shorter reaction time, scalable. researchgate.netnih.gov
Visible-Light PhotocatalysisMetal-free, mild conditions2-Hydrazinopyridine + Isothiocyanate (for [4,3-a] isomer)Green, uses light as energy source, good functional group tolerance. acs.orgacs.orgacs.org
Tandem ReactionBase-promoted, One-pot2-Fluoropyridines + 1,2,4-Oxadiazol-3-aminesHigh efficiency, operational simplicity, avoids isolating intermediates. organic-chemistry.orgnih.gov

Future Prospects in Materials Science and Advanced Chemical Applications

The unique electronic properties of the researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridine ring system make it a highly promising scaffold for applications beyond its traditional use in medicinal chemistry. The fusion of an electron-rich triazole ring with an electron-deficient pyridine ring creates a versatile donor-acceptor character that is attractive for the design of functional organic materials.

Materials Science:

Organic Light-Emitting Diodes (OLEDs): The related isomeric system, researchgate.netmdpi.comlp.edu.uatriazolo[4,3-a]pyridine, has been utilized as an electron-acceptor unit in the synthesis of materials for OLEDs. beilstein-journals.org The tunable electronic nature of the [1,5-a] scaffold suggests it could also serve as a core component in developing new emitters or host materials for OLED devices, potentially leading to improved efficiency and color purity.

Fluorophores and Sensors: Triazolo-annulated quinazolines, which share structural similarities, have been shown to exhibit strong fluorescence in both solution and solid states, with some demonstrating solvatochromism and sensory capabilities toward analytes like water and acid. mdpi.com This indicates that appropriately substituted 2-Methyl- researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridine derivatives could be developed as novel fluorescent probes for chemical sensing or as building blocks for advanced imaging agents.

Organic Sensitizers for Solar Cells: The D-A-π-A (Donor-Acceptor-π bridge-Acceptor) architecture is crucial for high-performance organic solar cells. The isomeric researchgate.netmdpi.comnih.govtriazolo[4,5-c]pyridine has been reported as a component in such sensitizers. nih.gov The intrinsic electronic properties of the researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridine core make it a candidate for incorporation into similar molecular designs for next-generation photovoltaic materials.

Advanced Chemical Applications:

Ligand Development: The nitrogen atoms within the fused ring system are capable of coordinating with metal ions. This property has been exploited to create metal-chelating agents for therapeutic purposes and suggests potential for designing specialized ligands for catalysis or coordination polymers. nih.gov

Reagents for Organic Synthesis: Derivatives of triazolopyridines, such as HOAt and HATU, are already established as highly effective peptide coupling reagents in organic synthesis. wikipedia.org The continued exploration of the reactivity of the researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridine core could lead to the discovery of new reagents with unique properties for facilitating complex chemical transformations.

The future of 2-Methyl- researchgate.netmdpi.comlp.edu.uatriazolo[1,5-a]pyridine chemistry is poised for significant expansion into materials science and advanced chemical applications. Research efforts will likely focus on the strategic functionalization of the heterocyclic core to fine-tune its photophysical and electronic properties, unlocking its full potential in the development of innovative technologies.

Q & A

Q. What are the common synthetic routes for 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazone precursors with electrophilic reagents. For example:
  • Ternary Condensation : Reacting hydrazone derivatives (e.g., compound 3 in ) with aliphatic aldehydes and malononitrile (1:1:1 molar ratio) in ethanol under reflux with piperidine yields triazolopyridines (e.g., compounds 8a,b ) .

  • Arylidenemalononitrile Route : Hydrazone derivatives treated with arylidenemalononitriles in ethanol/piperidine produce triazolopyridines (e.g., 7a-d ) .

  • Oxidative Cyclization : N-(2-pyridyl)amidines undergo oxidative cyclization using NaOCl, MnO₂, or PhI(OAc)₂ to form the triazolopyridine core .

    Method Reagents/ConditionsYield RangeReference
    Ternary CondensationEthanol, piperidine, reflux65-78%
    Arylidenemalononitrile RouteEthanol, piperidine, 3-hour reflux70-85%
    Oxidative CyclizationPhI(OAc)₂, room temperature80-92%

Q. How are this compound derivatives characterized?

  • Methodological Answer : Characterization relies on spectral and analytical
  • IR Spectroscopy : Identifies functional groups (e.g., NH at ~3200 cm⁻¹, C≡N at ~2200 cm⁻¹) .
  • ¹H NMR : Key signals include aromatic protons (δ 7.2–8.4 ppm) and methyl groups (δ 1.6–2.1 ppm) .
  • Mass Spectrometry : Molecular ion peaks confirm molecular weights (e.g., m/z 369 for compound 8a ) .

Q. What biological activities are associated with this scaffold?

  • Methodological Answer : The core structure exhibits diverse bioactivities:
  • Antimicrobial Activity : Derivatives with diphenyl sulfide moieties show efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL .
  • Enzyme Inhibition : Brominated derivatives (e.g., 7-bromo-substituted analogs) act as JAK1/2 inhibitors, relevant in cancer and autoimmune disorders .
  • Antioxidant Properties : Certain derivatives reduce oxidative stress in C. elegans, suppressing lipid peroxidation by 40% compared to controls .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for complex derivatives?

  • Methodological Answer : Optimization strategies include:
  • Catalyst Screening : Piperidine enhances cyclization efficiency in ternary condensations, while CuBr/1,10-phenanthroline improves oxidative coupling yields (e.g., 92% for Cu-catalyzed N-N bond formation) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) increase reaction rates compared to ethanol .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes vs. 3 hours) while maintaining yields >75% .

Q. How to resolve contradictions in antimicrobial activity data across studies?

  • Methodological Answer : Discrepancies arise from structural variations and experimental design:
  • Substituent Effects : Electron-withdrawing groups (e.g., Br at position 7) enhance activity against Gram-negative bacteria, while methyl groups may reduce potency .
  • Testing Protocols : Standardize MIC assays using CLSI guidelines to minimize variability in inoculum size and growth conditions .
  • Strain-Specificity : Activity against E. faecium may differ from E. coli due to membrane permeability variations .

Q. What design principles improve JAK inhibition efficacy in triazolopyridine derivatives?

  • Methodological Answer : Key structural modifications include:
  • Halogenation : Bromine at position 7 increases binding affinity to JAK2 (IC₅₀ = 12 nM vs. 45 nM for non-halogenated analogs) .

  • Amino Group Incorporation : 2-Amino derivatives enhance solubility and hydrogen bonding with kinase active sites .

  • Heterocycle Fusion : Isoquinoline-fused analogs (e.g., compound 17 ) show improved selectivity for JAK1 over JAK3 .

    Derivative JAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Reference
    7-Bromo-2-methyl derivative1812
    2-Amino derivative2530
    Isoquinoline-fused analog815

Q. How to evaluate antioxidant activity and toxicity in preclinical models?

  • Methodological Answer : Use in vitro and in vivo models:
  • Erythrocyte Hemolysis Assay : Measures membrane stability under oxidative stress (e.g., 5a and 5b derivatives reduce hemolysis by 60% at 50 µM) .
  • C. elegans Lifespan Studies : Compound 13 extends lifespan by 20% via ROS scavenging and inhibition of advanced glycation end-products .
  • TBARS Assay : Quantifies lipid peroxidation (e.g., 4b reduces malondialdehyde levels by 38% at 100 µM) .

Applications in Material Science

Q. Can this scaffold be used in optoelectronic materials?

  • Methodological Answer : Yes, triazolopyridines serve as host materials in phosphorescent OLEDs (PhOLEDs):
  • Emission Tuning : Derivatives with electron-withdrawing groups (e.g., Br, CN) enable green-to-red emission shifts .

  • Efficiency : RGB devices using triazolopyridine hosts achieve external quantum efficiencies (EQE) >20% due to balanced charge transport .

    Application Key PropertyPerformance MetricReference
    Green PhOLEDsHigh thermal stability (Tg >150°C)EQE = 22%
    White OLEDsBroad emission spectrumCRI >80

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.